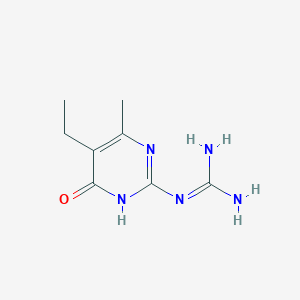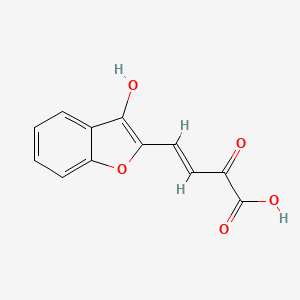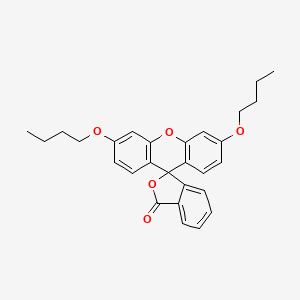
4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide is a synthetic organic compound with a complex structure It features a chloro-substituted isoindole core, a cyclohexyl group, and a sulphonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide typically involves multiple steps:
Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the isoindole ring. This can be achieved through the reaction of phthalic anhydride with an amine under acidic conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the isoindole intermediate.
Sulphonamide Formation: The final step involves the sulphonation of the isoindole derivative using sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be replaced by other nucleophiles through substitution reactions, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound’s derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The sulphonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide
- 4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-methanesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide is unique due to its specific substitution pattern and the presence of the sulphonamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
| 40739-56-8 | |
Fórmula molecular |
C14H15ClN2O4S |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
4-chloro-2-cyclohexyl-1,3-dioxoisoindole-5-sulfonamide |
InChI |
InChI=1S/C14H15ClN2O4S/c15-12-10(22(16,20)21)7-6-9-11(12)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21) |
Clave InChI |
MRYBXBVFUWYZEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)



![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)


